2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Description
2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
Properties
Molecular Formula |
C18H22BFN2O5S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H22BFN2O5S/c1-17(2)18(3,4)27-19(26-17)12-10-14(16(25-5)21-11-12)22-28(23,24)15-9-7-6-8-13(15)20/h6-11,22H,1-5H3 |
InChI Key |
UZTWJOSYSWBHCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
- Mixing : A suspension of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (16.90 g, 44.6 mmol) in 1,4-dioxane (300 mL) is combined with bis(pinacolato)diboron (13.59 g, 53.5 mmol).
- Catalyst Addition : Pd(dppf)Cl₂·CH₂Cl₂ (3.67 g, 4.5 mmol) and KOAc (13.12 g, 133.8 mmol) are added sequentially.
- Degassing : The mixture is degassed with nitrogen three times to eliminate oxygen, which could deactivate the catalyst.
- Heating : The reaction is heated to 90°C and stirred for 7 hours.
- Workup : After cooling, the mixture is quenched with water (100 mL) and extracted with ethyl acetate (3 × 500 mL). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum to yield the product as a pale yellow solid (24.00 g, 100% yield).
Reaction Mechanism
The transformation proceeds via a Suzuki-Miyaura coupling mechanism:
- Oxidative Addition : Pd(0) inserts into the C–Br bond of the pyridine substrate.
- Transmetallation : The boron reagent transfers its pinacol boronate group to palladium.
- Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0) for subsequent cycles.
Optimization and Critical Parameters
Catalyst Selection
Solvent and Temperature
Stoichiometry
- A 1.2:1 molar ratio of bis(pinacolato)diboron to bromopyridine ensures full consumption of the starting material.
Analytical Characterization
Spectroscopic Data
Purity and Yield
Comparative Analysis of Alternative Methods
Boronic Acid Intermediate Route
A hypothetical route involving 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-amine and 2,4-difluorobenzenesulfonyl chloride was explored but discarded due to:
Direct Borylation vs. Multi-Step Synthesis
- Direct Borylation (current method): Single-step, high-yield, and scalable.
- Multi-Step Synthesis : Involves sequential halogenation and sulfonylation, resulting in <50% overall yield.
Industrial-Scale Considerations
Cost Efficiency
- Catalyst Loading : 10 mol% Pd(dppf)Cl₂·CH₂Cl₂ is cost-effective for large batches.
- Solvent Recycling : 1,4-Dioxane is distilled and reused, reducing raw material costs.
Data Tables
Table 1: Reaction Optimization Summary
| Parameter | Optimal Value | Suboptimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 90°C | 70°C | <70% |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Pd(PPh₃)₄ | <70% |
| Solvent | 1,4-Dioxane | THF | <80% |
| Reaction Time | 7 hours | 3 hours | <50% |
Table 2: Spectroscopic Data Comparison
| Compound | ¹H NMR (Key Peaks) | MS [M+H]⁺ |
|---|---|---|
| Starting Material (Bromopyridine) | δ 8.30 (d, J = 2.0 Hz, 1H) | 385.9 |
| Product (Boronate Ester) | δ 8.25 (d, J = 1.0 Hz, 1H) | 427.0 |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can act as a nucleophilic attack site.
Amidation Reactions: The compound can be synthesized through amidation reactions.
Scientific Research Applications
2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is an organic compound with a fluorine atom, methoxy group, boron-containing moiety, and a sulfonamide group. It has stability, low toxicity, and high reactivity, making it useful in organic synthesis, pharmacy, and biology. The molecular weight is approximately 408.3 g/mol.
Key Reactions and Biological Activity
2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide exhibits biological activity due to its structural features. It acts as an enzyme inhibitor and a specific ligand in biological studies. The sulfonamide group inhibits certain enzymes by binding to their active sites, and the compound may modulate signal transduction pathways, influencing cellular processes like apoptosis and cell proliferation. Interaction studies focus on its binding affinity to specific enzymes and receptors. The sulfonamide functionality is crucial for its inhibitory activity, which helps in understanding its mechanism of action and potential therapeutic applications.
Applications
2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide has diverse applications:
- Organic Synthesis: It serves as a building block in synthesizing complex molecules.
- Pharmaceutical Chemistry: It is used in drug discovery and development.
- Biochemical Research: It is utilized as a probe to study biological processes.
Structural Comparison
Several compounds share structural similarities with 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide | Cyclopropane ring instead of benzene | Affects reactivity and applications |
| Phenylboronic Acid Pinacol Ester | Lacks sulfonamide and fluorine groups | Less versatility in applications |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | No methoxy or sulfonamide groups | Limited use in medicinal chemistry |
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can act as a nucleophilic attack site, and the borate group can participate in various chemical reactions. The compound’s structure allows it to interact with enzymes and other biological molecules, inhibiting their activity and exerting its effects .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide include:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features borate and sulfonamide groups and is used in similar applications.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boric acid derivative with applications in organic synthesis and medicine.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is used in the synthesis of conjugated copolymers and other complex molecules.
These compounds share similar structural features and applications, but 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is unique in its specific combination of functional groups and its wide range of applications in various fields.
Biological Activity
2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22BFN2O5S
- Molecular Weight : 408.25 g/mol
- CAS Number : 1551455-26-5
Biological Activity Overview
The compound exhibits a range of biological activities primarily attributed to its sulfonamide moiety and the presence of the dioxaborolane group. Key areas of activity include:
-
Antitumor Activity :
- Several studies have indicated that sulfonamides possess antitumor properties. For example, related compounds have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The compound's structure suggests it may similarly inhibit tumor growth by targeting specific oncogenic pathways.
-
Antimicrobial Properties :
- Sulfonamides are well-known for their antibacterial effects. Preliminary in vitro studies suggest that this compound may inhibit the growth of certain bacterial strains, similar to traditional sulfonamides like sulfamethoxazole.
-
Anti-inflammatory Effects :
- Compounds with a sulfonamide structure often exhibit anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.
- Targeting Cancer Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival in cancer cells.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity in Breast Cancer
A study evaluated the effects of a structurally similar compound on MDA-MB-231 triple-negative breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 0.126 µM. This suggests that the compound could be developed further as an anticancer agent targeting aggressive breast cancers .
Case Study: Antimicrobial Efficacy
In vitro testing against Mycobacterium tuberculosis demonstrated that the compound exhibited promising antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established sulfonamides . This positions it as a potential candidate for further development in treating resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
